molecular formula C11H12O2 B11996132 2-Methyl-3-M-tolyl-acrylic acid

2-Methyl-3-M-tolyl-acrylic acid

Cat. No.: B11996132
M. Wt: 176.21 g/mol
InChI Key: CZHSVFRPPVNUGL-VQHVLOKHSA-N
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Description

2-Methyl-3-M-tolyl-acrylic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of acrylic acid, where the hydrogen atoms on the acrylic acid are substituted with a methyl group and a tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-M-tolyl-acrylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-m-tolyl-propanoic acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding acrylic acid derivative. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-M-tolyl-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-3-M-tolyl-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 2-Methyl-3-M-tolyl-acrylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methyl-3-M-tolyl-acrylic acid can be compared with other similar compounds, such as:

    2-Methyl-3-P-tolyl-acrylic acid: Similar structure but with a para-substituted tolyl group.

    2-Ethyl-3-(3-methoxyphenyl)acrylic acid: Contains an ethyl group and a methoxy-substituted phenyl group.

    3-(3-Chloro-phenyl)-2-methyl-acrylic acid: Features a chloro-substituted phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and pharmaceuticals.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-2-methyl-3-(3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

CZHSVFRPPVNUGL-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)C(=O)O

Origin of Product

United States

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